![molecular formula C14H15N3S2 B1223792 2-[2-(3,5-Dimethyl-1-pyrazolyl)ethyl]-4-thiophen-2-ylthiazole](/img/structure/B1223792.png)

2-[2-(3,5-Dimethyl-1-pyrazolyl)ethyl]-4-thiophen-2-ylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

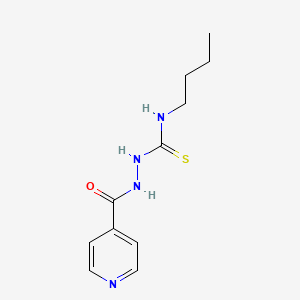

2-[2-(3,5-dimethyl-1-pyrazolyl)ethyl]-4-thiophen-2-ylthiazole is a member of thiazoles.

Applications De Recherche Scientifique

Synthesis of Bis-Pyrazolyl-Thiazoles and Anti-Tumor Activities A series of novel 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes were synthesized and their structures confirmed via spectroscopic evidence. These compounds were evaluated for anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for specific compounds with IC50 values ranging from 1.37 ± 0.15 to 2.09 ± 0.19 μM (Gomha, Edrees & Altalbawy, 2016).

Generation of Diverse Compound Libraries 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was utilized to generate a structurally diverse library of compounds. This compound was subjected to various alkylation and ring closure reactions, yielding a range of derivatives including dithiocarbamates, thioethers, and other heterocycles (Roman, 2013).

Asymmetric Transfer Hydrogenation Catalysis Compounds involving the moiety 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine were synthesized and used with Ni(II) and Fe(II) halides to produce complexes that acted as catalysts for the transfer hydrogenation of ketones. The influence of catalyst structure and reaction conditions on the transfer hydrogenation reactions was established (Magubane, Alam, Ojwach & Munro, 2017).

Synthesis and Biological Activity of Pyrazole Derivatives A new series of 3,5-dimethyl-1H-pyrazole derivatives incorporating nitrogen and sulfur-containing heterocyclics were synthesized and evaluated for their antibacterial activity. These compounds demonstrated good antibacterial properties against various bacterial species (Al-Smaisim, 2012).

Synthesis and Antibacterial Activity of Pyrazolyl-Thiazolidinone Heterocycles A novel series of 2-(3, 5-dimethyl-1-phenyl-1H-4-pyrazolyl)-3-(aryl/heteroaryl)-1, 3-thiazolidin-4-one derivatives were synthesized and showed potent antibacterial activity against several bacterial strains. Compounds with pyridyl and pyrimidinyl moieties displayed particularly superior activity (Reddy, Kumar, Devi & Nagaraj, 2011).

Exploring the Reactivity of N-pyrazole, P-phosphine Hybrid Ligands The reactivity of (3,5-dimethyl-1H-pyrazol-1-yl)ethyldiphenylphosphine hybrid ligand against Cu(I), Ag(I), and Au(I) was assayed, yielding compounds that were fully characterized by analytical and spectroscopic methods, and X-ray crystal structures of some compounds were also reported (Muñoz, Pons, Ros, Kilner & Halcrow, 2011).

Physicochemical and Photophysical Investigation of Pyrazoline-Benzothiazole Derivatives A pyrazoline-benzothiazole derivative was synthesized and its structure confirmed through various spectroscopic techniques. The compound demonstrated potential as a fluorescence chemosensor for the detection of Cu2+, Fe3+, and Fe2+ metal ions, showing a significant decrease in fluorescence intensity in a concentration-dependent manner (Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar & Khan, 2019).

Copolymerization Catalysis by Pyrazolyl Palladium(II) Complexes Pyrazolyl pyridylimine and thienylimine ligands were synthesized and reacted with [PdCl(Me)(cod)] to yield palladium(II) complexes. These complexes were utilized in the copolymerization of ethylene and styrene carbon monoxide, indicating the potential application of these compounds in polymer synthesis (Obuah, Ainooson, Boltina, Guzei, Nozaki & Darkwa, 2013).

Propriétés

Formule moléculaire |

C14H15N3S2 |

|---|---|

Poids moléculaire |

289.4 g/mol |

Nom IUPAC |

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-thiophen-2-yl-1,3-thiazole |

InChI |

InChI=1S/C14H15N3S2/c1-10-8-11(2)17(16-10)6-5-14-15-12(9-19-14)13-4-3-7-18-13/h3-4,7-9H,5-6H2,1-2H3 |

Clé InChI |

RAONHHVSFVIECY-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NN1CCC2=NC(=CS2)C3=CC=CS3)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[(3-Methoxyphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1223710.png)

![3-[(2-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1223716.png)

![N,N-dimethyl-3-[oxo-(4-phenyl-1-piperazinyl)methyl]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1223724.png)

![N-(2,4-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1223725.png)

![4-[3-[Methyl(2-phenylethyl)amino]butyl]phenol](/img/structure/B1223732.png)

![N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline](/img/structure/B1223733.png)

![3,4-Dimethylthieno[2,3-b]thiophene](/img/structure/B1223736.png)